REACTION_CXSMILES
|
[Na].[CH:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[C:10]([O-])=O)=O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[C:24](#[N:27])C=C.[CH2:28](N(CC)CC)C>ClCCl>[C:10]1([C:24]#[N:27])[CH:28]=[CH:2][N:4]2[C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9]2 |f:0.1,^1:0|
|
Name
|
sodium 1-formyl-piperidine-2-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Na].C(=O)N1C(CCCC1)C(=O)[O-]
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the dichloromethane removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and pentane (1:4, v/v)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C=CN2CCCCC12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |